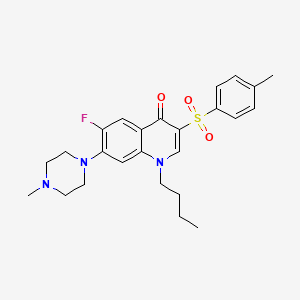
1-butyl-6-fluoro-7-(4-methylpiperazin-1-yl)-3-tosylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-butyl-6-fluoro-7-(4-methylpiperazin-1-yl)-3-tosylquinolin-4(1H)-one is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is commonly known as BFT, and it is a synthetic derivative of quinolone. BFT has been synthesized using various methods, and it has shown promising results in various biochemical and physiological assays.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Aquabis Compounds : Research by Qi, Huang, and An (2008) synthesized a compound related to the requested chemical, focusing on its crystal structure and hydrogen bonding network. This study provides insights into the structural properties of similar compounds (Wei Qi, Jing Huang, & Z. An, 2008).
NMR Spectroscopy of Related Compounds : A study by Gao et al. (2008) on the NMR spectrum of methyl-ofloxacin, a compound structurally similar to the one , provides valuable information on the molecular level mechanism of action and the structural characteristics of similar fluoroquinolone antimicrobial agents (Xiu-xiang Gao et al., 2008).
Antimicrobial and Antitubercular Activities
Antimycobacterial Compounds : Senthilkumar et al. (2009) synthesized novel fluoroquinolone compounds and evaluated their in vitro and in vivo activities against various strains of Mycobacterium tuberculosis, showing the potential of similar compounds in treating tuberculosis (P. Senthilkumar et al., 2009).
Antibacterial Agents : Research by Zhao et al. (2005) focused on the synthesis and evaluation of fluoroquinolone derivatives, including compounds structurally similar to the requested chemical, for their antibacterial activity against various strains, including resistant strains of Mycobacterium tuberculosis (Yue Zhao et al., 2005).
Antimicrobial Study of Fluoroquinolone-based 4-thiazolidinones : Patel and Patel (2010) synthesized and evaluated compounds structurally similar to the requested chemical for their antifungal and antibacterial activities (N. Patel & S. D. Patel, 2010).
Biological Activities
In Silico Study for DNA Gyrase Inhibitors : Sabbagh and Murad (2015) conducted an in silico analysis of fluoroquinolone compounds as inhibitors of DNA gyrase, a critical enzyme in bacterial DNA replication, indicating the potential therapeutic applications of similar compounds (G. Sabbagh & T. Murad, 2015).
Anti-inflammatory and Immunological Activities : Sultana et al. (2013) identified certain derivatives of gatifloxacin, structurally related to the requested chemical, with significant anti-inflammatory and immunological activities, showing the potential of these compounds in immunomodulatory therapies (N. Sultana et al., 2013).
Antiplasmodial Activity : Hochegger et al. (2019) modified and tested new 6-fluoroquinoline derivatives for their activities against Plasmodium strains, indicating the antimalarial potential of compounds structurally related to the chemical (Patrick Hochegger et al., 2019).
Eigenschaften
IUPAC Name |
1-butyl-6-fluoro-3-(4-methylphenyl)sulfonyl-7-(4-methylpiperazin-1-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30FN3O3S/c1-4-5-10-29-17-24(33(31,32)19-8-6-18(2)7-9-19)25(30)20-15-21(26)23(16-22(20)29)28-13-11-27(3)12-14-28/h6-9,15-17H,4-5,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBXGQYFCKNIPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-6-fluoro-7-(4-methylpiperazin-1-yl)-3-tosylquinolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B3006916.png)
![2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B3006918.png)
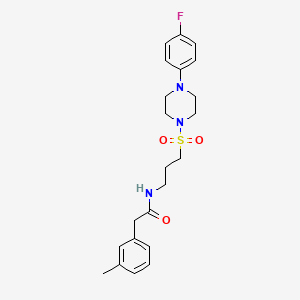
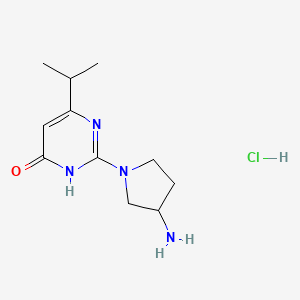
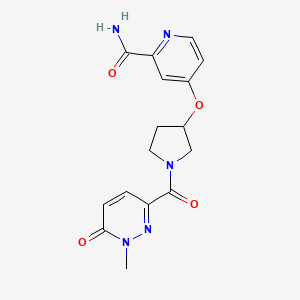
![N-methyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3006924.png)
![t-Butyl {[4-(chloromethyl)oxazol-5-yl]methyl}carbamate](/img/structure/B3006925.png)

![1-(Indolin-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone](/img/structure/B3006929.png)
![3-[[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3006930.png)
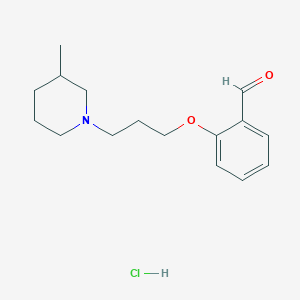


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)butanamide](/img/structure/B3006938.png)